5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine
CAS No.: 1337962-39-6
Cat. No.: VC2596242
Molecular Formula: C5H5BrClN3OS
Molecular Weight: 270.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337962-39-6 |
|---|---|
| Molecular Formula | C5H5BrClN3OS |
| Molecular Weight | 270.54 g/mol |
| IUPAC Name | 5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) |
| Standard InChI Key | OKCBVYPRVWJFRT-UHFFFAOYSA-N |
| SMILES | CS(=O)C1=NC(=C(C(=N1)Cl)Br)N |
| Canonical SMILES | CS(=O)C1=NC(=C(C(=N1)Cl)Br)N |
Introduction
Chemical Properties and Structural Characteristics
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a halogenated pyrimidine derivative with distinct chemical and physical properties. Its structural characteristics play a crucial role in determining its reactivity and potential applications.
Basic Identifiers and Physical Properties
The compound has several identifiers that are commonly used in chemical databases and literature:
The compound contains a pyrimidine ring as its core structure, with bromine and chlorine substituents at positions 5 and 6, respectively. The methanesulfinyl group (methylsulfinyl) is attached at position 2, while the amine group occupies position 4 of the pyrimidine ring.
Structural Features and Reactivity
The compound's structure contributes to its chemical behavior and potential biological activity:
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The pyrimidine core provides a stable heterocyclic scaffold common in many bioactive compounds
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The bromine and chlorine substituents enhance reactivity for nucleophilic substitution reactions
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The methanesulfinyl group introduces a chiral sulfur center and provides sites for hydrogen bonding
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The primary amine at position 4 offers opportunities for further functionalization
These structural features suggest that the compound could participate in various chemical transformations, making it potentially valuable as a synthetic intermediate in more complex molecules.
Synthesis and Preparation Methods
Stock Solution Preparation
For laboratory use, 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can be prepared in solution according to the following guidelines:
| Concentration | Preparation from 1 mg | Preparation from 5 mg | Preparation from 10 mg |
|---|---|---|---|
| 1 mM | 3.6964 mL solvent | 18.4822 mL solvent | 36.9645 mL solvent |
| 5 mM | 0.7393 mL solvent | 3.6964 mL solvent | 7.3929 mL solvent |
| 10 mM | 0.3696 mL solvent | 1.8482 mL solvent | 3.6964 mL solvent |
These calculations are based on the molecular weight of 270.53 g/mol .
Applications in Research and Development
Chemical Research Applications
The compound may serve as a valuable building block in chemical synthesis:
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As a starting material for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
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In nucleophilic aromatic substitution reactions
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For studying sulfinyl chemistry in heterocyclic systems
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As a model compound for investigating halogen bonding
The unique arrangement of substituents on the pyrimidine ring provides opportunities for selective functionalization, making it useful in the development of synthetic methodologies.
| Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C |
| Container | Sealed storage |
| Environment | Away from moisture |
| Stock Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |
Comparison with Related Compounds
Structural Analogs
Several related compounds share structural similarities with 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine:
These structural analogs may exhibit different physical, chemical, and biological properties, providing valuable comparative information for structure-activity relationship studies.
Future Research Directions
The current literature on 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine reveals several gaps that present opportunities for future research:
Methodological Approaches
Future studies could benefit from employing:
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Advanced computational modeling to predict biological activities
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High-throughput screening methods to identify potential biological targets
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Green chemistry approaches for more sustainable synthesis
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Crystallographic studies to determine precise three-dimensional structure
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Mechanistic studies to understand reaction pathways and selectivity
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